molecular formula C24H40N2O6 B2402046 N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine CAS No. 1301706-85-3

N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine

Cat. No. B2402046
CAS RN: 1301706-85-3
M. Wt: 452.592
InChI Key: QNYLJYLZSXQBRR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine” is a chemical compound with the CAS number 1301706-85-3 . It’s also known by its IUPAC name, (2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid.


Molecular Structure Analysis

The structural formula of this compound can be found in the references .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Peptide Synthesis and Modification

N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine is utilized in peptide synthesis. Aletras et al. (2009) described its application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores, demonstrating its utility in creating complex peptide structures (Aletras et al., 2009). Similarly, Pillai et al. (2006) developed methods using this compound for preparing homo- and heterodimer peptides with various functional molecules, showcasing its flexibility in peptide modification (Pillai, Marinelli, & Swenson, 2006).

Protein Modification and Engineering

The compound is also significant in protein modification. Yanagisawa et al. (2008) explored its role in engineering pyrrolysyl-tRNA synthetase for genetically encoding site-specific protein modifications (Yanagisawa et al., 2008). This highlights its potential in precise genetic encoding and protein engineering, expanding its applications beyond traditional synthesis.

Advanced Glycation End-Product Research

Nemet et al. (2006) studied methylglyoxal, a reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs) by modifying arginine and lysine residues in proteins. These AGEs, including various lysine derivatives, are associated with complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006). This underscores the importance of this compound in understanding and potentially addressing these significant health issues.

Stability and Reactivity Studies

Research by Augustyns et al. (2009) into the stability of the Dde protecting group, commonly used in peptide synthesis, reveals insights into its reactivity and potential for migration under certain conditions. This knowledge is crucial for optimizing synthetic methods and understanding the behavior of such compounds in complex chemical reactions (Augustyns, Kraas, & Jung, 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

(2R)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNRXWJRREUMO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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